molecular formula C12H19NO6 B13005139 (3S,5R)-1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid

(3S,5R)-1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13005139
M. Wt: 273.28 g/mol
InChI Key: HMHBAEDPNFIUEI-JGVFFNPUSA-N
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Description

(3S,5R)-1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its pyrrolidine ring, which is substituted with tert-butoxycarbonyl and methoxycarbonyl groups. The stereochemistry of the compound is defined by the (3S,5R) configuration, indicating the spatial arrangement of the substituents around the pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl group, followed by the introduction of the methoxycarbonyl group at the 5-position. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process might include continuous flow reactors to maintain consistent reaction conditions and reduce the risk of side reactions. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of esters or ethers.

Scientific Research Applications

(3S,5R)-1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (3S,5R)-1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers allow it to fit into the active sites of enzymes, influencing their activity. The tert-butoxycarbonyl and methoxycarbonyl groups can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound within the active site and modulating its effects.

Comparison with Similar Compounds

Similar Compounds

  • (3S,5R)-1-(tert-Butoxycarbonyl)-5-(hydroxycarbonyl)pyrrolidine-3-carboxylic acid
  • (3S,5R)-1-(tert-Butoxycarbonyl)-5-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid

Uniqueness

(3S,5R)-1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid is unique due to its specific combination of substituents and stereochemistry. The presence of both tert-butoxycarbonyl and methoxycarbonyl groups provides distinct chemical properties, such as increased stability and reactivity, compared to similar compounds with different substituents.

Properties

Molecular Formula

C12H19NO6

Molecular Weight

273.28 g/mol

IUPAC Name

(3S,5R)-5-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H19NO6/c1-12(2,3)19-11(17)13-6-7(9(14)15)5-8(13)10(16)18-4/h7-8H,5-6H2,1-4H3,(H,14,15)/t7-,8+/m0/s1

InChI Key

HMHBAEDPNFIUEI-JGVFFNPUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)OC)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)C(=O)O

Origin of Product

United States

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